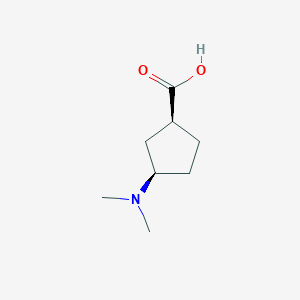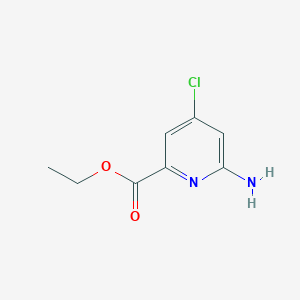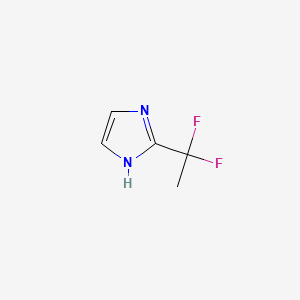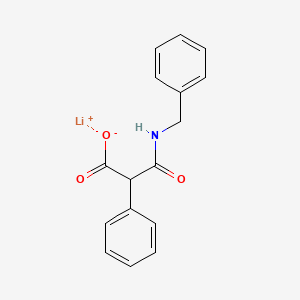
Rac-(1r,3s)-3-(dimethylamino)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1r,3s)-3-(dimethylamino)cyclopentane-1-carboxylic acid is a chiral compound with significant interest in various scientific fields. This compound is known for its unique structural features, which include a cyclopentane ring substituted with a dimethylamino group and a carboxylic acid group. The stereochemistry of the compound is defined by the (1r,3s) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3s)-3-(dimethylamino)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the stereoselective conjugate addition of homochiral lithium N-benzyl-N-α-methylbenzylamide to a suitable precursor . This reaction is highly stereoselective and allows for the preparation of both cis and trans isomers of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired stereoisomer.
Análisis De Reacciones Químicas
Types of Reactions
Rac-(1r,3s)-3-(dimethylamino)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
Rac-(1r,3s)-3-(dimethylamino)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of Rac-(1r,3s)-3-(dimethylamino)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to target molecules. The carboxylic acid group can also play a role in these interactions, contributing to the overall activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-aminocyclopentane-1-carboxylic acid (cispentacin): This compound shares a similar cyclopentane ring structure but differs in the functional groups attached.
Cyclohexane-1-carboxylic acid derivatives: These compounds have a similar carboxylic acid group but differ in the ring size and substituents.
Uniqueness
Rac-(1r,3s)-3-(dimethylamino)cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a dimethylamino group and a carboxylic acid group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
(1S,3R)-3-(dimethylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-9(2)7-4-3-6(5-7)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1 |
Clave InChI |
ZCZVRQGVVGUGAY-NKWVEPMBSA-N |
SMILES isomérico |
CN(C)[C@@H]1CC[C@@H](C1)C(=O)O |
SMILES canónico |
CN(C)C1CCC(C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperazine](/img/structure/B13584185.png)



![tert-butylN-[(2-cyanoethyl)[(pyridin-3-yl)methyl]sulfamoyl]carbamate](/img/structure/B13584211.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate](/img/structure/B13584213.png)
![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)


![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)

![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)
![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)

